(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an isobutyl group, a piperidine ring, and a methanol group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the isobutyl and piperidine groups. The final step involves the addition of the methanol group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol can undergo several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrazole ring or the piperidine group.
Substitution: Various substituents can be introduced to the pyrazole ring or the piperidine group through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings.
Scientific Research Applications
(1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:
- (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-4-yl)methanol
- (1-isobutyl-3-(piperidin-4-yl)-1H-pyrazol-5-yl)methanol
Uniqueness
The uniqueness of (1-isobutyl-3-(piperidin-3-yl)-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C13H23N3O |
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Molecular Weight |
237.34 g/mol |
IUPAC Name |
[2-(2-methylpropyl)-5-piperidin-3-ylpyrazol-3-yl]methanol |
InChI |
InChI=1S/C13H23N3O/c1-10(2)8-16-12(9-17)6-13(15-16)11-4-3-5-14-7-11/h6,10-11,14,17H,3-5,7-9H2,1-2H3 |
InChI Key |
AQJZIMJWFGHFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2CCCNC2)CO |
Origin of Product |
United States |
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